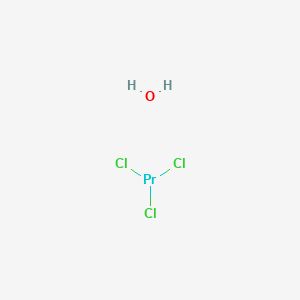

Praseodymium(III) chloride hydrate

Description

Significance of Lanthanide Halide Hydrates in Advanced Materials and Chemical Synthesis Research

Lanthanide halide hydrates are a class of inorganic compounds with the general formula LnX₃·n H₂O, where Ln represents a lanthanide element, X is a halide (typically chloride or bromide), and n indicates the number of water molecules of hydration. These compounds are pivotal in the advancement of materials science and chemical synthesis. mdpi.com Their unique electronic and optical properties, stemming from the 4f electrons of the lanthanide ions, make them indispensable in various high-tech applications. numberanalytics.com

In the realm of advanced materials, lanthanide halides are integral to the development of scintillators, which are materials that emit light when they absorb ionizing radiation. researchgate.net Specifically, cerium and lanthanum trichlorides and tribromides are used in scintillating alloys that exhibit high luminosity and proportional response, making them valuable for gamma-ray spectroscopy. researchgate.netosti.gov However, the brittle nature of these crystals presents challenges in producing large, crack-free single crystals. researchgate.netresearchgate.net

Furthermore, lanthanide halides serve as versatile starting materials in chemical synthesis. mdpi.com Their utility extends to the creation of specialty glasses and ceramics, where they enhance optical and mechanical properties such as color, clarity, and thermal stability. zegmetal.com They are also used as precursors for producing high-performance magnets and as catalysts in organic synthesis, facilitating the production of fine chemicals and advanced polymers. zegmetal.com The luminescent properties of lanthanides are harnessed in display technologies, LED lighting, and medical imaging. zegmetal.comnih.gov

Overview of Praseodymium(III) Chloride Hydrate (B1144303) as a Focal Point for Academic Inquiry

Praseodymium(III) chloride hydrate, with the chemical formula PrCl₃·nH₂O, is a specific lanthanide halide that has become a focal point for academic and industrial research. wikipedia.orgfuncmater.com Its importance lies in its role as a precursor for the synthesis of other praseodymium compounds and as a component in various materials with unique optical and magnetic properties. wikipedia.orgsamaterials.com

Researchers are actively exploring the use of praseodymium(III) chloride in catalysis. For instance, it has been shown to enhance the activity of praseodymium oxide (Pr₆O₁₁) catalysts used in the oxidation of methane (B114726) to ethene, a critical process for producing polyethylene. chemeurope.com It also serves as a catalyst or catalyst precursor in other organic synthesis reactions. samaterials.com

In materials science, praseodymium chloride is utilized in the manufacturing of colored glass and ceramics, imparting a characteristic bright yellow-green color. aemree.comamericanelements.com It is also a key component in the production of phosphors for fluorescent lamps and displays, and in certain alloys to improve their mechanical strength and corrosion resistance. samaterials.com Furthermore, its unique electrical properties have led to its investigation for use in electronic components and metal coatings. samaterials.comgprareearth.com The compound's role as a moderately strong Lewis acid also contributes to its utility in forming stable complexes with interesting optical and magnetic characteristics. chemeurope.comgprareearth.com

| Property | Praseodymium(III) Chloride (Anhydrous) | Praseodymium(III) Chloride Heptahydrate | Praseodymium(III) Chloride Hexahydrate |

|---|---|---|---|

| Chemical Formula | PrCl₃ wikipedia.org | PrCl₃·7H₂O americanelements.com | PrCl₃·6H₂O beyondchem.com |

| Molar Mass | 247.24 g/mol wikipedia.org | 373.77 g/mol wikipedia.org | 355.35 g/mol beyondchem.comnih.gov |

| Appearance | Blue-green solid wikipedia.org | Light green solid wikipedia.org | Green crystalline powder beyondchem.com |

| Density | 4.02 g/cm³ wikipedia.org | 2.250 g/cm³ wikipedia.org | 2.25 g/mL at 25 °C chemicalbook.com |

| Melting Point | 786 °C wikipedia.org | N/A | N/A |

| Boiling Point | 1,710 °C wikipedia.org | N/A | N/A |

| Solubility in Water | 104.0 g/100 ml (13 °C) wikipedia.org | Soluble prochemonline.com | Soluble aemree.combeyondchem.com |

Diverse Hydration States of Praseodymium(III) Chloride and their Research Implications

Praseodymium(III) chloride exists in both anhydrous (PrCl₃) and hydrated forms. wikipedia.org The anhydrous form is a blue-green solid, while the hydrated forms are typically light green. wikipedia.org The most common hydrated form is the heptahydrate, PrCl₃·7H₂O, which is formed when the anhydrous solid rapidly absorbs water from moist air. wikipedia.orgchemeurope.com A hexahydrate form, PrCl₃·6H₂O, is also known. aemree.combeyondchem.com

The hydration state of praseodymium(III) chloride has significant implications for its use in research and synthesis. The presence of water molecules in the crystal lattice can influence the compound's reactivity and physical properties. For many applications, particularly in organometallic synthesis, the anhydrous form is required to prevent unwanted side reactions with water. mdpi.com

The preparation of anhydrous praseodymium(III) chloride from its hydrated salts is a critical step. wikipedia.org Thermal dehydration of the hydrate can lead to hydrolysis, so alternative methods are often employed. wikipedia.orgchemeurope.com One common method is the "ammonium chloride route," which involves heating the hydrate with ammonium (B1175870) chloride at high temperatures under vacuum. wikipedia.orgchemeurope.com Another method involves using thionyl chloride to dehydrate the compound. wikipedia.org

Recent research has shed more light on the specific structures of lanthanide chloride hydrates. For lighter lanthanides like praseodymium, the hydrated chloro species is now understood to be [Ln(μ-Cl)(H₂O)₇]₂·4Cl, which was often simplified as LnCl₃·6H₂O. mdpi.com This more accurate structural understanding is crucial for designing and interpreting experiments involving these compounds. The ability to control the hydration state is essential for harnessing the full potential of praseodymium(III) chloride in various research applications.

Structure

2D Structure

Properties

CAS No. |

19423-77-9 |

|---|---|

Molecular Formula |

Cl3H2OPr |

Molecular Weight |

265.28 g/mol |

IUPAC Name |

praseodymium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

BQRCNEKQNZWNCY-UHFFFAOYSA-K |

SMILES |

O.Cl[Pr](Cl)Cl |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Pr+3] |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium Iii Chloride Hydrate and Derivatives

Preparation from Elemental Praseodymium and Halogen Acids

A straightforward method for preparing praseodymium(III) chloride involves the direct reaction of praseodymium metal with hydrochloric acid. chemeurope.com This reaction is vigorous and exothermic, particularly with concentrated hydrochloric acid, producing a significant amount of heat. homescience.net The chemical equation for this reaction is:

2 Pr(s) + 6 HCl(aq) → 2 PrCl₃(aq) + 3 H₂(g) wikipedia.org

When using dilute hydrochloric acid (around 10%), the reaction is less violent, and the resulting solution is a pale green color, characteristic of aqueous Pr³⁺ ions. homescience.net In contrast, concentrated hydrochloric acid yields a more intense yellow-colored solution. homescience.net

Synthesis via Reaction of Praseodymium(III) Carbonate with Hydrochloric Acid

Hydrated praseodymium(III) chloride can also be synthesized by reacting praseodymium(III) carbonate with hydrochloric acid. wikipedia.orgchemeurope.com This method provides a convenient route to the hydrated salt. The reaction proceeds as follows:

Pr₂(CO₃)₃(s) + 6 HCl(aq) + 15 H₂O(l) → 2 [Pr(H₂O)₉]Cl₃(aq) + 3 CO₂(g) wikipedia.org

The resulting product, praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O), is a hygroscopic substance. wikipedia.org

Dry-Route Synthesis through Chlorination of Praseodymium Oxides with Ammonium (B1175870) Chloride

A significant method for the industrial production of anhydrous praseodymium(III) chloride is the dry-route synthesis, which involves the chlorination of praseodymium oxides, such as Pr₆O₁₁, with ammonium chloride (NH₄Cl). academie-sciences.fracademie-sciences.fr This process is a high-temperature sintering method conducted under an inert atmosphere. academie-sciences.fr

Pr₆O₁₁(s) + 22 NH₄Cl(s,g) → 6 PrCl₃(s) + 22 NH₃(g) + 11 H₂O(l,g) + 2 Cl₂(g) academie-sciences.fr

In this reaction, ammonium chloride serves a dual role. It directly participates in the chlorination and also decomposes to produce hydrogen chloride (HCl) gas, which then contributes to the chlorination process. academie-sciences.fracademie-sciences.fr

The efficiency of the dry-route synthesis is highly dependent on several key parameters. Research has focused on optimizing these conditions to maximize the yield of PrCl₃.

| Parameter | Optimal Value | Resulting Yield |

| Temperature | 400 °C | 91.36% |

| Contact Time | 60 minutes | 91.36% |

| Stoichiometric Ratio (Pr₆O₁₁:NH₄Cl) | 1:44 (molar ratio) | 91.36% |

This table presents the optimized parameters for the synthesis of PrCl₃ from Pr₆O₁₁ and NH₄Cl, leading to a maximum reaction yield. academie-sciences.fr

Studies have shown that increasing the reaction temperature generally favors the synthesis of PrCl₃. academie-sciences.fr Similarly, an excess of ammonium chloride is necessary to drive the reaction to completion, with the optimal molar ratio being 1:44. academie-sciences.fr Beyond this ratio, the yield tends to stabilize. academie-sciences.fr A contact time of 60 minutes has been identified as optimal for achieving the highest yield under these conditions. academie-sciences.fr

The chlorination of praseodymium oxides is a complex process that may involve the formation of intermediate species. Thermodynamic and experimental studies on the chlorination of Pr₂O₃ and Pr₆O₁₁ with chlorine gas (Cl₂) have been conducted to understand these mechanisms. researchgate.net The formation of praseodymium oxychloride (PrOCl) as an intermediate product is a key feature of these reactions, particularly in the halogenation of lanthanide oxides. researchgate.netresearchgate.net

The reaction of praseodymium oxide with chlorine gas can be influenced by temperature, with different oxychloride species potentially forming at different temperature ranges. researchgate.net For instance, the full chlorination of Pr₆O₁₁ at 425 °C and 800 °C can result in different, well-characterized praseodymium oxychlorides. researchgate.net

Purification Techniques for Anhydrous and Hydrated Praseodymium(III) Chloride

Purification is a critical step to obtain high-purity praseodymium(III) chloride. For the anhydrous form, vacuum sublimation is a common and effective purification method. wikipedia.org This technique separates the volatile PrCl₃ from non-volatile impurities.

For hydrated praseodymium(III) chloride, purification typically involves recrystallization from an aqueous solution. After dissolving the crude product in water, the solution is filtered to remove any insoluble materials. sciencemadness.org The clear green solution is then concentrated by boiling, and upon cooling, crystals of the hydrated salt can be obtained. homescience.net To prevent hydrolysis, which can occur upon rapid heating of the hydrate (B1144303), careful drying in a desiccator is often employed. wikipedia.orgchemeurope.com

Controlled Dehydration Strategies for Anhydrous Praseodymium(III) Chloride from Hydrates

Obtaining anhydrous praseodymium(III) chloride from its hydrated form requires carefully controlled dehydration methods to avoid the formation of oxychlorides. wikipedia.org Simple heating of the hydrate in air is often insufficient and can lead to hydrolysis. chemeurope.com

Two primary strategies are employed for effective dehydration:

The Ammonium Chloride Route : This widely used method involves heating the hydrated praseodymium(III) chloride to 400 °C in the presence of ammonium chloride under a high vacuum. wikipedia.orgchemeurope.comcamorareearth.com The ammonium chloride helps to create a dehydrating atmosphere and suppresses the formation of oxychlorides.

Dehydration with Thionyl Chloride : An alternative method involves treating the hydrated salt with an excess of thionyl chloride (SOCl₂). wikipedia.orgchemeurope.comcamorareearth.com The reaction with thionyl chloride effectively removes the water molecules.

Structural Elucidation and Crystallography of Praseodymium Iii Chloride Hydrate Systems

Crystal Structure Determination of Specific Hydration Forms (e.g., Heptahydrate, Hexahydrate)

While praseodymium(III) chloride is often commercially available and referred to as a heptahydrate (PrCl₃·7H₂O), detailed crystallographic studies have clarified its precise structural nature. wikipedia.org Comprehensive analysis of the lanthanide(III) chloride hydrate (B1144303) series shows that praseodymium marks a structural transition point. nih.gov

The lighter, larger lanthanides such as lanthanum and cerium form true heptahydrates with a dimeric structure, formulated as [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]Cl₄, which crystallize in the triclinic space group P1. nih.gov However, for praseodymium and the subsequent heavier lanthanides, the stable crystalline form is a hexahydrate. nih.gov These compounds adopt a monomeric structure with the formula [PrCl₂(H₂O)₆]Cl and crystallize in the monoclinic space group P2/c. nih.gov This structural shift is attributed to the lanthanide contraction, where the decreasing ionic radius of the Pr³⁺ ion favors a lower coordination number to minimize steric strain. nih.gov

The hexahydrate form, PrCl₃·6H₂O, appears as green crystals or granules. ereztech.comaemree.com The anhydrous form of praseodymium(III) chloride possesses a hexagonal crystal structure. wikipedia.org

Analysis of the Coordination Geometry of the Praseodymium(III) Ion within Hydrated Lattices

Within the monomeric [PrCl₂(H₂O)₆]Cl lattice, the praseodymium(III) ion is the central coordinating atom. The coordination sphere is composed of six water molecules and two chloride anions, resulting in a coordination number of eight. nih.gov These eight ligands arrange themselves around the Pr³⁺ ion in a geometry described as a distorted square antiprism. nih.gov The praseodymium atom itself is positioned on a crystallographic twofold axis. nih.gov In the anhydrous state, the coordination geometry of the praseodymium ion is a nine-coordinate tricapped trigonal prismatic structure. wikipedia.org

Investigations into the Role of Water Molecules in the Crystal Structure and Bonding

The water molecules and chloride ions in praseodymium(III) chloride hexahydrate play distinct roles based on their position relative to the central metal ion. In the [PrCl₂(H₂O)₆]Cl structure, all six water molecules are directly bonded to the Pr³⁺ ion, functioning as inner-sphere ligands. nih.gov

The chloride ions exhibit two different modes of interaction. Two chloride ions are also part of the inner coordination sphere, directly bonded to the praseodymium ion. nih.gov The third chloride ion exists as an outer-sphere counter-ion, balancing the charge of the cationic [PrCl₂(H₂O)₆]⁺ complex. nih.gov This arrangement highlights the dual role of the chloride anions as both ligands and charge-balancing ions. The entire crystal lattice is further stabilized by a network of hydrogen bonds between the coordinated water molecules and the chloride ions.

Structural Transformations during Dehydration and Formation of Praseodymium Oxychlorides

The thermal decomposition of praseodymium(III) chloride hydrate is a multi-step process involving dehydration and the formation of intermediate compounds before yielding praseodymium oxychloride (PrOCl). researchgate.net Rapid heating of the hydrate can lead to partial hydrolysis. wikipedia.org The complete removal of water to form anhydrous PrCl₃ requires specific conditions, such as heating to 400 °C in the presence of ammonium (B1175870) chloride, to suppress the formation of oxychlorides. wikipedia.org

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) have shown that the dehydration process is not a single event but occurs in stages. researchgate.netjlu.edu.cn For instance, an intermediate PrCl₃·4H₂O has been identified during the dehydration of the hydrated chloride. jlu.edu.cn

Further heating in an air atmosphere leads to the formation of praseodymium oxychloride (PrOCl). Research indicates that this transformation is not a direct reaction between PrCl₃ and water. researchgate.net Instead, it proceeds through the formation of a praseodymium hydroxychloride intermediate, Pr(OH)₂Cl. researchgate.net The proposed reaction pathway is a sequential process of dehydration, hydrolysis to the hydroxychloride, and subsequent decomposition to the oxychloride. researchgate.net

Spectroscopic Characterization and Electronic Structure Investigations

Electronic Absorption Spectroscopy of Praseodymium(III) Chloride Hydrate (B1144303) Solutions and Solids

The electronic absorption spectra of praseodymium(III) chloride hydrate are characterized by a series of sharp, weak absorption bands in the visible and near-infrared regions. These arise from f-f electronic transitions within the 4f² electron shell of the Pr³⁺ ion. researchgate.netznaturforsch.com

Analysis of f-f Electronic Transitions and Energy Level Splittings

The f-f transitions are transitions from the ³H₄ ground state to various excited states. Although theoretically forbidden by the Laporte rule, they become partially allowed through vibronic coupling or distortions in the crystal field, resulting in low molar absorptivities. researchgate.net The energy levels of the Pr³⁺ ion are split by interelectronic repulsions and spin-orbit coupling.

Key electronic transitions observed in the absorption spectrum of Pr³⁺ in chloride environments include those to the ³P₂, ³P₁, ³P₀, ¹D₂, and ³F₂ excited states. researchgate.netscispace.com The precise energies of these transitions can be used to identify the presence and concentration of Pr³⁺ in a sample.

Table 1: Observed f-f Electronic Transitions for Praseodymium(III) in a Chloride Medium

| Transition (from ³H₄ ground state) | Approximate Energy Range (cm⁻¹) | Approximate Wavelength Range (nm) |

|---|---|---|

| ³F₂ | 4,800 - 5,200 | 1920 - 2080 |

| ³F₃, ³F₄ | 6,400 - 7,000 | 1430 - 1560 |

| ¹G₄ | 9,600 - 10,200 | 980 - 1040 |

| ¹D₂ | 16,700 - 17,100 | 585 - 599 |

| ³P₀ | 20,400 - 20,800 | 480 - 490 |

| ³P₁ | 21,100 - 21,500 | 465 - 474 |

| ³P₂ | 22,200 - 22,600 | 442 - 450 |

Note: The exact energies can vary with the specific coordination environment and physical state (solid vs. solution). Data compiled from studies on Pr(III) in chloride melts. researchgate.netresearchgate.net

Influence of Crystal Field and Coordination Environment on Praseodymium(III) Electronic States

The arrangement of ligands (chloride ions and water molecules) around the central Pr³⁺ ion creates an electrostatic field known as the crystal or ligand field. This field lifts the degeneracy of the 4f electronic energy levels, causing them to split. core.ac.ukumass.edu The magnitude of this splitting is influenced by the symmetry of the coordination sphere and the nature of the ligands. core.ac.uk

In this compound, the Pr³⁺ ion is typically coordinated by water molecules and possibly chloride ions, forming a complex such as [Pr(H₂O)ₙClₓ]⁽³⁻ˣ⁾⁺. The exact coordination number and geometry influence the electronic spectra. For instance, changes in the coordination environment, such as those occurring when dissolving the solid hydrate in water or other solvents, lead to shifts in the positions and intensities of the absorption bands. researchgate.netresearchgate.net The ³P₀ ← ³H₄ transition, for example, is particularly sensitive to the coordination environment. researchgate.netscispace.com The low symmetry of the coordination sphere in the hydrate contributes to the partial allowance of the f-f transitions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insight into the molecular structure of this compound by probing the vibrations of the water molecules and the bonds between the praseodymium ion and its ligands.

Elucidation of Water Molecule Bending and Stretching Modes within the Hydrate

Infrared and Raman spectra of this compound show distinct bands corresponding to the vibrational modes of the coordinated water molecules. These include:

O-H Stretching Modes: Typically observed in the high-frequency region of 3200-3600 cm⁻¹. The coordination to the Pr³⁺ ion can weaken the O-H bonds, causing a shift to lower frequencies compared to free water molecules.

H-O-H Bending Modes: These appear in the 1600-1650 cm⁻¹ region.

The presence of water molecules is a key characteristic of the hydrated form of the compound, and their vibrational modes are a strong indicator in spectroscopic analysis. nih.gov

Identification of Praseodymium-Chlorine and Praseodymium-Oxygen Vibrations

In the far-infrared and low-frequency Raman regions (typically below 400 cm⁻¹), vibrations involving the heavier Pr³⁺ ion are observed.

Pr-O Stretching Modes: These vibrations arise from the coordinated water molecules and are expected in the 200-400 cm⁻¹ range.

Pr-Cl Stretching Modes: The vibrations of the praseodymium-chlorine bonds occur at lower frequencies, generally below 250 cm⁻¹.

The positions of these bands are sensitive to the coordination geometry and the strength of the metal-ligand bonds. researchgate.net

Table 2: Typical Vibrational Modes for a Hydrated Lanthanide Chloride

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (water) | 3200 - 3600 |

| H-O-H Bend (water) | 1600 - 1650 |

| Pr-O Stretch (from H₂O) | 200 - 400 |

| Pr-Cl Stretch | < 250 |

Note: These are general ranges for hydrated lanthanide chlorides. Specific values for this compound may vary.

X-ray Photoelectron Spectroscopy (XPS) for Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. libretexts.org For this compound, XPS is used to confirm that praseodymium exists in the +3 valence state.

The analysis focuses on the binding energies of core-level electrons, such as the Pr 3d electrons. The Pr 3d spectrum for a Pr³⁺ compound shows a characteristic doublet, corresponding to the Pr 3d₅/₂ and Pr 3d₃/₂ spin-orbit components. researchgate.net For Pr³⁺ compounds like Pr₂O₃, the Pr 3d₅/₂ peak is typically observed around 933-934 eV. researchgate.netaps.org The energy separation between the 3d₅/₂ and 3d₃/₂ peaks is approximately 20.4-20.7 eV. researchgate.net The presence of these peaks at their characteristic binding energies, along with associated satellite structures, confirms the trivalent state (4f²) of praseodymium in the compound. researchgate.netaps.orgaip.org

Table 3: Representative XPS Binding Energies for Praseodymium(III)

| Core Level | Approximate Binding Energy (eV) |

|---|---|

| Pr 3d₅/₂ | 933.9 |

| Pr 3d₃/₂ | 954.3 |

Data based on PrOCl, which is expected to be similar for other Pr(III) compounds. researchgate.net

Advanced Spectroscopic Techniques: Fluorescence Line-Narrowing and Zeeman Effect Studies

The intricate electronic structure of the praseodymium(III) ion (Pr³⁺) in crystalline environments, such as in this compound, can be probed with exceptional detail using advanced, high-resolution spectroscopic techniques. Among these, fluorescence line-narrowing (FLN) and Zeeman effect studies are particularly powerful for elucidating the subtle interactions between the Pr³⁺ ion and its local environment, as well as its response to external magnetic fields. While detailed studies specifically on this compound are not extensively documented in publicly available literature, significant insights can be drawn from investigations of Pr³⁺ ions doped into similar crystalline hosts, most notably lanthanum chloride (LaCl₃). The similar chemical properties and crystal structure of LaCl₃ make it an excellent model system for understanding the spectroscopic behavior of Pr³⁺ in a chloride lattice.

Fluorescence Line-Narrowing Spectroscopy

Fluorescence line-narrowing (FLN) is a site-selective laser spectroscopy technique that overcomes the inhomogeneous broadening of spectral lines in solids. In a crystal like this compound, individual Pr³⁺ ions may occupy slightly different local environments, leading to a distribution of transition energies and, consequently, broadened spectral lines. FLN circumvents this by using a narrow-band laser to excite a specific subset of ions within this distribution. This allows for the observation of highly resolved fluorescence spectra, revealing fine details of the electronic energy levels that are otherwise obscured.

Time-resolved fluorescence line-narrowing has been effectively used to study energy migration and spectral diffusion in Pr³⁺-doped crystals. For instance, in studies of LaF₃:Pr³⁺, FLN was employed to observe the transfer of energy between different Pr³⁺ ions within the crystal lattice. researchgate.net Such investigations provide critical information on ion-ion interactions and the dynamics of excited states, which are fundamental to understanding the optical properties of these materials.

A key application of FLN is in the precise determination of the energies of the Stark levels, which arise from the splitting of the free-ion energy levels by the crystal's electric field. By selectively exciting transitions to specific Stark components of an excited state and observing the resulting fluorescence, the energies of the ground and other excited state Stark levels can be mapped out with high accuracy.

Zeeman Effect Studies

The Zeeman effect, the splitting of spectral lines in the presence of an external magnetic field, is a powerful tool for probing the magnetic properties of the electronic states of an ion. For Pr³⁺, which has a 4f² electronic configuration, the application of a magnetic field lifts the degeneracy of the energy levels, providing detailed information about their angular momentum characteristics.

High-resolution studies combining fluorescence line-narrowing with the Zeeman effect have been conducted on Pr³⁺ in LaCl₃, providing a blueprint for what can be expected in this compound. In one such study, the transition between the ³H₄ and ¹D₂ electronic states was investigated. researchgate.net The application of a magnetic field resulted in a splitting of the fluorescence lines, which could be precisely measured.

Detailed research findings from such studies reveal second-order effects in the Zeeman splitting. For instance, a splitting of the ground state that is proportional to the square of the magnetic field strength has been observed. researchgate.net This quadratic Zeeman effect arises from the mixing of different electronic states by the magnetic field. The magnitude of this effect is sensitive to the energy separation and nature of the interacting levels.

Furthermore, the hyperfine structure of the spectral lines, which results from the interaction between the electrons and the nuclear spin of the praseodymium-141 isotope, is also influenced by the magnetic field. The number and relative intensities of the hyperfine components have been shown to be dependent on the angle between the external magnetic field and the crystal axis. researchgate.net This anisotropy provides valuable information about the symmetry of the crystal field and the nature of the hyperfine interactions in the excited state.

The following table summarizes representative data that can be obtained from such advanced spectroscopic studies, based on the findings for Pr³⁺ in a LaCl₃ host crystal, which serves as a close analog for this compound.

| Spectroscopic Parameter | Observed Phenomenon | Significance |

| Fluorescence Line-Narrowing | ||

| Spectral Linewidth | Reduction from inhomogeneously broadened profile to the homogeneous linewidth. | Reveals the true, natural linewidth of the electronic transitions, free from site-to-site variations in the crystal. |

| Stark Level Energies | Precise determination of the energy of individual Stark components of the electronic states. | Provides a detailed map of the crystal field splitting, which is crucial for theoretical modeling of the electronic structure. |

| Zeeman Effect | ||

| Linear Zeeman Splitting | Splitting of spectral lines into multiple components with a separation proportional to the magnetic field strength. | Determines the g-factors of the electronic states, which are related to their magnetic moments and angular momenta. |

| Quadratic Zeeman Effect | A shift and splitting of spectral lines proportional to the square of the magnetic field strength. | Indicates the mixing of electronic states by the magnetic field and provides information on the energy of nearby perturbing levels. researchgate.net |

| Angular Dependence of Hyperfine Structure | Variation in the number and intensity of hyperfine lines with the orientation of the magnetic field relative to the crystal axes. | Elucidates the anisotropic nature of the hyperfine interaction and the symmetry of the electronic wavefunctions. researchgate.net |

These advanced spectroscopic techniques, therefore, offer a window into the complex interplay of electronic, magnetic, and structural properties of this compound at a fundamental level. The detailed research findings from analogous systems provide a robust framework for interpreting the spectroscopic behavior of this compound and for the continued development of materials with tailored optical and magnetic properties.

Coordination Chemistry of Praseodymium Iii Chloride Hydrate in Solution and Solid State

Formation and Characterization of Praseodymium(III) Complexes with Diverse Ligandscymitquimica.comiaea.orghomescience.netmdpi.com

The large ionic radius and high electropositivity of the Pr(III) ion lead to coordination numbers that are often greater than six, with a preference for oxygen and nitrogen donor ligands. wikipedia.orglabinsights.nl The coordination chemistry of praseodymium is largely similar to that of other early lanthanides such as La(III), Ce(III), and Nd(III). wikipedia.org

Synthesis and Structural Studies of Complexes with Nitrogen and Oxygen Donor Ligandscymitquimica.comhomescience.net

Praseodymium(III) chloride hydrate (B1144303) reacts with various nitrogen and oxygen donor ligands to form stable complexes. The synthesis of these complexes often involves the reaction of an aqueous or ethanolic solution of praseodymium(III) chloride with the desired ligand. niscpr.res.in The coordination of these ligands to the praseodymium ion is confirmed through various spectroscopic techniques.

For instance, in complexes with ligands containing a carboxylic acid group, the coordination of the carboxylate group to the metal ion is indicated by shifts in the asymmetric and symmetric stretching frequencies in the infrared spectrum. niscpr.res.in A significant lowering of the asymmetric stretching frequency (νasCOO) by approximately 100 cm⁻¹ and a difference between the asymmetric and symmetric stretching frequencies (Δν) of around 170 cm⁻¹ suggest that the carboxylate group coordinates in a bridging mode. niscpr.res.in The coordination of the metal to the oxygen atom is further supported by the appearance of new bands in the far-infrared spectrum at 380-400 cm⁻¹, which are assigned to ν(M-O) vibrations. niscpr.res.in

Similarly, the coordination of amino groups from nitrogen-donor ligands is confirmed by the appearance of a new band in the far-infrared region at 440-480 cm⁻¹, attributed to the ν(M-N) vibration. niscpr.res.in Many of these complexes also exhibit a strong band around 3480 cm⁻¹, which is assigned to the ν(OH) of coordinated water molecules. niscpr.res.in

Table 1: Spectroscopic Data for Praseodymium(III) Complexes

| Complex Type | Ligand Type | Spectroscopic Evidence | Reference |

|---|---|---|---|

| Carboxylate Complex | Oxygen Donor | Shift in νasCOO and νsCOO, appearance of ν(M-O) | niscpr.res.in |

| Amine Complex | Nitrogen Donor | Appearance of ν(M-N) | niscpr.res.in |

Exploration of Mixed-Ligand Praseodymium(III) Complexeshomescience.net

The synthesis of mixed-ligand complexes of praseodymium(III) has been an area of active research. These complexes are typically formed by reacting praseodymium(III) chloride with a primary ligand, such as dipicolinic acid, and a secondary nitrogen and/or oxygen donor ligand. iaea.orgniscpr.res.in For example, a series of mixed-ligand complexes with the general formula [Pr(dipic)(N,O)H₂O] have been synthesized, where dipicH₂ is dipicolinic acid and N,OH represents various N,O donors like picolinic acid, nicotinic acid, isonicotinic acid, glycine, and m-aminophenol. iaea.orgniscpr.res.in

The characterization of these mixed-ligand complexes involves elemental analysis, electrical conductance, magnetic susceptibility measurements, and spectral (electronic and infrared) data. iaea.orgniscpr.res.in The nephelauxetic ratio (β), percentage covalency parameter (δ), and bonding parameters (b¹/²) have been evaluated for these chelates, and the results typically indicate weak covalent bonding between the praseodymium ion and the ligands. iaea.orgniscpr.res.in

Investigation of Ligand Exchange Dynamics and Stability Constantscymitquimica.com

The stability of praseodymium(III) complexes in solution is quantified by their stability constants. These constants are equilibrium constants for the formation of the complex ion from the hydrated metal ion and the ligands. libretexts.org A large stability constant indicates that the complex is readily formed and is therefore more stable. libretexts.org

The chelate effect is a significant factor in the stability of praseodymium(III) complexes. libretexts.org Complexes formed with multidentate ligands (chelates) are generally more stable than those formed with monodentate ligands. libretexts.orglibretexts.org This increased stability is primarily due to a favorable entropy change upon chelation. When a multidentate ligand replaces several monodentate ligands (like water), the total number of particles in the system increases, leading to an increase in entropy, which drives the equilibrium towards the formation of the chelated complex. libretexts.orglibretexts.org

The study of ligand exchange dynamics provides insights into the lability of the complexes. These studies can be performed using various techniques, including spectroscopic methods, to monitor the rate at which one ligand is replaced by another.

Electrochemical and Spectroscopic Probes of Praseodymium(III) Coordination in Non-Aqueous Systems (e.g., Ionic Liquids)asianpubs.org

The electrochemical behavior of praseodymium(III) has been investigated in non-aqueous solvents, particularly in molten chlorides and ionic liquids. researchgate.net These solvents offer a wide electrochemical window and can stabilize different coordination environments compared to aqueous solutions. rsc.org

In molten chloride melts, such as the eutectic LiCl-KCl and the equimolar CaCl₂-NaCl melt, Pr(III) is the only stable oxidation state. researchgate.net Electrochemical studies using transient techniques have shown that the Pr(III)/Pr(0) electrochemical system is quasi-reversible. researchgate.net The diffusion coefficient of the Pr(III) ion has been calculated, and its temperature dependence follows the Arrhenius law. researchgate.net

The coordination of Pr(III) in these melts is influenced by the oxoacidity of the medium. In the calcium-based melt, Pr(III) is less solvated by chloride ions due to the stability of the calcium ions. researchgate.net When an active electrode like aluminum is used, the redox potential of the Pr(III)/Pr couple shifts to more positive values, which is attributed to the formation of intermetallic compounds between praseodymium and aluminum, lowering the activity of praseodymium in the metal phase. researchgate.net

Lewis Acidity of Praseodymium(III) Chloride and its Role in Complex Formationwikipedia.orgniscpr.res.in

Praseodymium(III) chloride is classified as a "hard" Lewis acid according to the Hard and Soft Acids and Bases (HSAB) concept. wikipedia.orgchemeurope.comwikipedia.org This means it preferentially forms complexes with "hard" Lewis bases, which are typically small, highly electronegative atoms like oxygen and nitrogen. labinsights.nl

The Lewis acidic nature of PrCl₃ is fundamental to its ability to form a wide range of complexes. For example, it reacts with potassium chloride to form the stable Lewis acid-base complex K₂PrCl₅. wikipedia.orgchemeurope.comgprareearth.com This property is also the driving force for the formation of complexes with various organic ligands containing hard donor atoms. The reaction between the Lewis acidic Pr(III) center and the Lewis basic donor atoms of the ligands leads to the formation of coordinate covalent bonds and the resulting complex.

In aqueous solutions, the Lewis acidity of Pr(III) leads to the formation of hydrated ions, such as [Pr(H₂O)₉]³⁺. wikipedia.org The water molecules in the first coordination sphere can be readily replaced by other, stronger Lewis bases, which is the basis for the synthesis of various praseodymium(III) complexes in solution.

Thermal Decomposition Pathways and Kinetic Analysis

Dehydration Processes of Praseodymium(III) Chloride Hydrates

The initial stage in the thermal treatment of praseodymium(III) chloride hydrate (B1144303) involves the removal of its water of crystallization. This dehydration is not a single-step event but a series of overlapping processes that are highly sensitive to temperature and the surrounding atmosphere.

Thermogravimetric studies show that the dehydration of praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O) occurs in multiple steps. As the temperature increases, water molecules are progressively lost, leading to the formation of lower hydrates. While the exact stoichiometry of all intermediate hydrates can be difficult to determine due to the continuous nature of water loss and the lack of comprehensive crystallographic data for these phases, a general pathway has been established. The process typically begins with the formation of various intermediate hydrates, generically represented as PrCl₃·xH₂O (where 1 < x < 6), before forming a stable monohydrate (PrCl₃·H₂O) researchgate.net. The final step of dehydration is the removal of the last water molecule to yield anhydrous praseodymium(III) chloride (PrCl₃), a process that is complete around 234°C in an air atmosphere researchgate.net.

One detailed study on the thermal decomposition of PrCl₃·6H₂O in an air atmosphere identified a four-step dehydration schematic, although the specific intermediate hydrates were not definitively characterized by XRD due to a lack of reference data researchgate.net.

Table 1: Proposed Dehydration Pathway of PrCl₃·6H₂O

| Temperature Range | Event | Product(s) |

| ~55°C - 234°C | Stepwise Dehydration | PrCl₃·xH₂O (intermediate hydrates), PrCl₃·H₂O |

| ~234°C | Completion of Dehydration | Anhydrous PrCl₃ |

Note: The formation of specific intermediate hydrates between the hexahydrate and monohydrate is inferred from thermogravimetric data but lacks full structural confirmation.

The progression of dehydration is significantly influenced by the heating rate and the composition of the surrounding atmosphere. Rapid heating of praseodymium(III) chloride hydrate is known to promote hydrolysis, a competing reaction where water molecules react with the chloride to form oxychlorides wikipedia.orgchemeurope.com. Therefore, to obtain the anhydrous salt, a slow and controlled heating process is necessary chemeurope.com.

The atmosphere plays a critical role in suppressing this unwanted hydrolysis. To produce anhydrous PrCl₃, the thermal dehydration of the hydrate is often carried out under a high vacuum or in the presence of a dehydrating agent like thionyl chloride wikipedia.org. Another effective method, known as the ammonium (B1175870) chloride route, involves heating the hydrate slowly to 400°C with ammonium chloride wikipedia.org. The ammonium chloride decomposes to create a gaseous HCl atmosphere, which shifts the equilibrium away from the hydrolysis reaction and favors the formation of the anhydrous chloride. Studies conducted in an air atmosphere show that while dehydration occurs, it is accompanied by hydrolysis, especially at higher temperatures researchgate.netresearchgate.net.

Hydrolysis Reactions during Thermal Treatment and Oxychloride Formation

Simultaneously with dehydration, hydrolysis occurs, particularly as the temperature rises. This reaction involves the interaction of the praseodymium chloride with water molecules (either from the crystal hydrate itself or from the atmosphere) to form praseodymium oxychloride (PrOCl). This is a common side reaction in the thermal treatment of many rare-earth chloride hydrates researchgate.net.

The formation of praseodymium oxychloride (PrOCl) as a product of thermal decomposition has been extensively verified using various analytical techniques. X-ray diffraction (XRD) analysis of samples calcined at different temperatures confirms the emergence of the PrOCl phase. In an air atmosphere, a single, pure PrOCl phase is typically formed at around 370°C researchgate.netresearchgate.net.

Further investigation into the mechanism suggests that the hydrolysis does not occur in a single step (PrCl₃ + H₂O → PrOCl + 2HCl) but proceeds through an intermediate species, praseodymium dihydroxychloride (Pr(OH)₂Cl) researchgate.netresearchgate.net. This intermediate is then thought to dehydrate to form the final oxychloride product. The proposed reaction pathway is as follows researchgate.net:

PrCl₃ + 2H₂O → Pr(OH)₂Cl + 2HCl

Pr(OH)₂Cl → PrOCl + H₂O

At even higher temperatures (above 765°C), the PrOCl phase can undergo further transformation and oxidation, eventually forming praseodymium oxides such as Pr₁₂O₂₂ researchgate.net. The morphology of the resulting powders, as observed by Field-Emission Scanning Electron Microscopy (FESEM), also changes significantly with temperature, from irregular particles at lower temperatures to denser, sintered structures after the formation of PrOCl and its subsequent oxidation researchgate.net.

Table 2: Phases Identified by XRD during Thermal Decomposition of PrCl₃·6H₂O in Air

| Calcination Temperature (°C) | Identified Crystalline Phases |

| 121 - 174 | PrCl₃·xH₂O (hydrated phases) |

| 234 | Anhydrous PrCl₃ |

| 370 | PrOCl (pure phase) |

| 765 | PrOCl, Pr₁₂O₂₂ (initial transformation) |

| 1000 - 1300 | Pr₁₂O₂₂ |

Source: Data compiled from research findings on the thermal decomposition in an air atmosphere. researchgate.netresearchgate.net

While the pathways and mechanisms of the thermal decomposition of this compound have been investigated, detailed kinetic analyses providing parameters such as activation energy and the pre-exponential factor for each distinct step (dehydration and hydrolysis) are not extensively reported in the available literature. Kinetic analysis of thermogravimetric data is a complex process, especially for multi-step, overlapping reactions like the decomposition of hydrated salts pan.pl. The determination of these parameters requires specific experimental designs, often involving multiple heating rates, to apply kinetic models like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods tainstruments.com. Mechanistic studies have successfully elucidated the sequence of chemical reactions, but a quantitative kinetic description of these processes for PrCl₃·6H₂O remains an area for further research researchgate.netresearchgate.net.

Application of Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) in Thermal Research

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), often used simultaneously as STA (Simultaneous Thermal Analysis), are indispensable tools for studying the thermal decomposition of this compound researchgate.netacs.org.

Thermogravimetry (TG) continuously measures the mass of a sample as a function of temperature. The resulting TG curve provides quantitative information about the different stages of decomposition. For PrCl₃·6H₂O, the distinct steps of weight loss on the TG curve correspond directly to the stepwise removal of water molecules and subsequent reactions that release gaseous products like HCl researchgate.net.

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) measures the difference in heat flow between the sample and a reference material as a function of temperature. This technique identifies whether the thermal events are endothermic (heat is absorbed) or exothermic (heat is released). The dehydration of PrCl₃·6H₂O is characterized by a series of endothermic peaks on the DSC/DTA curve, each corresponding to a stage of water loss researchgate.netacs.org. The formation of PrOCl and its further transformation at higher temperatures are also associated with distinct endothermic effects researchgate.net.

Coupling these techniques with mass spectrometry (MS), as in TG-DTA-MS, allows for the simultaneous analysis of the gaseous products evolved during decomposition. This has been crucial in confirming the release of water vapor during dehydration and HCl during the hydrolysis step, providing direct evidence for the proposed reaction mechanisms researchgate.netresearchgate.net.

Advanced Research Applications in Materials Science and Catalysis

Precursor Applications in the Synthesis of Praseodymium-Based Functional Materials

Praseodymium(III) chloride hydrate (B1144303) is a versatile starting material for the synthesis of various praseodymium compounds and materials. mdpi.comsamaterials.comchemimpex.com Its solubility in water makes it a convenient source of praseodymium ions for various chemical reactions. sigmaaldrich.com

Praseodymium(III) chloride hydrate is utilized as a precursor in the synthesis of advanced ceramics with tailored optical and thermal properties. chemimpex.com A notable example is the doping of lead lanthanum zirconate titanate (PLZT) ceramics with praseodymium. The introduction of praseodymium ions into the PLZT host lattice can transform the material into an optically active ferroelectric luminophore. mdpi.com

In a study on (Pb₀.₉₁La₀.₀₉)(Zr₀.₆₅Ti₀.₃₅)₀.₉₇₇₅O₃ ceramics, doping with varying concentrations of praseodymium was achieved via a gel-combustion route, where a precursor solution containing praseodymium ions, likely derived from a soluble salt like the chloride hydrate, is used. mdpi.com The resulting Pr-doped PLZT ceramics exhibit distinct luminescent properties. Under excitation at 450 nm, several emission bands are observed, corresponding to transitions of the praseodymium ions (³P₀→³H₄, ¹D₂→³H₄, and ³P₀→³F₂). mdpi.com The most intense emission lines are located in the red region of the spectrum. mdpi.com

The doping with praseodymium also influences the dielectric and ferroelectric properties of the PLZT ceramics. mdpi.com The addition of small amounts of praseodymium can alter the temperature of the maximum dielectric permittivity and modify the coercive field and remanent polarization of the material. mdpi.com This tunability of properties makes Pr-doped PLZT ceramics promising materials for multifunctional devices that combine ferroelectric and optical functionalities.

Table 1: Properties of Praseodymium-Doped Lead Lanthanum Zirconate Titanate (PLZT) Ceramics

| Praseodymium Concentration (wt.%) | Key Emission Bands (nm) | Predominant Emission Color | Impact on Ferroelectric Properties |

| 0.1 - 1.0 | 610, 650 | Red | Modification of coercive field and remanent polarization |

Data sourced from a study on Pr-doped PLZT ceramics. mdpi.com

This compound serves as a precursor for the fabrication of specialty glasses with unique light-manipulating properties. mdpi.comsamaterials.com When incorporated into glass matrices, praseodymium ions can impart specific optical absorption and emission characteristics, making these glasses suitable for applications in lasers, optical amplifiers, and other photonic devices. chemimpex.com

One area of research focuses on praseodymium-doped oxyfluorotellurite glasses. mdpi.comnih.govdntb.gov.ua These glasses combine the advantages of fluoride (B91410) glasses (low phonon energy) and tellurite (B1196480) glasses (high refractive index, good chemical and thermal stability). mdpi.com In the synthesis of such glasses, praseodymium oxide, which can be prepared from precursors like this compound, is added to the glass melt.

A study on (65-x)TeO₂-20ZnF₂-12PbO-3Nb₂O₅-xPr₂O₃ glasses demonstrated that the addition of praseodymium enhances the thermal stability of the glass. mdpi.comnih.govdntb.gov.ua The emission spectra of these glasses show several prominent bands in the visible and near-infrared regions, with the most intense emissions at 489 nm (³P₀ → ³H₄) and 645 nm (³P₀ → ³F₂). mdpi.com The luminescence of these glasses falls within the orange-red region of the CIE 1931 chromaticity diagram. mdpi.com The spectroscopic properties of these glasses, including their potential for laser operation and as optical temperature sensors, are actively being investigated. mdpi.comnih.govdntb.gov.ua

Table 2: Optical and Thermal Properties of Praseodymium-Doped Oxyfluorotellurite Glass

| Property | Value/Observation |

| Glass System | (65-x)TeO₂-20ZnF₂-12PbO-3Nb₂O₅-xPr₂O₃ |

| Praseodymium Concentration | 0.5 and 2.0 mol% |

| Key Emission Peaks (at 450 nm excitation) | 489 nm, 645 nm |

| CIE 1931 Chromaticity Coordinates (x, y) | (0.490, 0.385) for 0.5% Pr |

| Thermal Stability | Increases with Pr concentration |

Data sourced from a study on praseodymium-doped oxyfluorotellurite glasses. mdpi.comnih.govdntb.gov.ua

This compound is a key precursor in the synthesis of phosphors for energy-efficient lighting and display technologies. samaterials.comchemimpex.com Praseodymium-doped phosphors are particularly important for generating specific colors, especially in the red region of the spectrum, which is often lacking in white light-emitting diodes (WLEDs).

A significant application is in the creation of yttrium aluminum garnet (YAG) based phosphors. Co-doping of YAG with cerium (Ce³⁺) and praseodymium (Pr³⁺) has been shown to enhance the red emission component of the phosphor, which is crucial for achieving a high color rendering index (CRI) in WLEDs. optica.org The synthesis of these phosphors can be achieved through various methods, including the Pechini sol-gel process, where metal nitrates, which can be derived from their respective chlorides, are used as precursors.

Table 3: Luminescent Properties of YAG:Ce,Pr Phosphors

| Phosphor System | Excitation Wavelength (nm) | Key Emission Peaks (nm) | Application |

| YAG:Ce,Pr | ~460 | ~530 (Ce³⁺), ~610 (Pr³⁺) | White LEDs |

| YAG:Ce,Pr,Si | ~460 | Enhanced Ce³⁺ and Pr³⁺ emission | High CRI White LEDs |

Data compiled from studies on YAG:Ce,Pr phosphors. mdpi.comoptica.org

This compound serves as a precursor in the production of high-performance magnetic materials, most notably neodymium-iron-boron (NdFeB) magnets. samaterials.com These magnets are the strongest type of permanent magnets commercially available and are critical components in a wide range of technologies, including electric vehicle motors, wind turbines, and consumer electronics. samaterials.com

In the manufacturing of NdFeB magnets, a neodymium-praseodymium (NdPr) alloy is often used. samaterials.com The addition of praseodymium to the alloy enhances the magnetic properties and thermal stability of the magnets. The production of NdPr metal can be achieved through the electrolysis of a molten salt mixture of neodymium and praseodymium chlorides. This compound can be used as a starting material to produce the anhydrous praseodymium chloride required for this process.

The resulting NdPrFeB magnets exhibit exceptional magnetic strength, characterized by a high maximum energy product (BH)max. magnetsource.com The specific magnetic properties, such as remanence (Br) and coercivity (Hcj), can be tailored by adjusting the composition and microstructure of the magnet.

Table 4: General Magnetic Properties of NdFeB Magnets

| Magnetic Property | Typical Range of Values |

| Remanence (Br) | 1.0 - 1.5 T |

| Coercivity (HcB) | 800 - 1200 kA/m |

| Intrinsic Coercivity (HcJ) | 900 - 2800 kA/m |

| Maximum Energy Product (BH)max | 200 - 440 kJ/m³ |

Data represents a general range for various grades of NdFeB magnets. magnetsource.com

This compound is explored as a precursor in the research and development of semiconductor materials. samaterials.com The incorporation of praseodymium into semiconductor thin films can modify their electrical and optical properties, opening up possibilities for new electronic and optoelectronic devices.

One approach involves the use of praseodymium compounds in the fabrication of thin films via deposition techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD). strem.com While direct use of the hydrate is unlikely in these processes due to the presence of water, it can serve as a starting material for the synthesis of volatile praseodymium precursors. These precursors can then be used to deposit praseodymium-containing thin films. For instance, praseodymium oxide thin films, which can exhibit semiconducting properties, can be grown using such methods.

Research has also been conducted on praseodymium-doped indium zinc oxide (PrIZO) thin-film transistors (TFTs). univpubl.com In these studies, the PrIZO films are typically deposited by sputtering from a ceramic target, which itself is produced from precursor materials like praseodymium oxide. The praseodymium doping is shown to influence the carrier mobility and stability of the TFTs. univpubl.com

The potential use of this compound as a precursor in the development of materials for advanced battery technologies is an area of ongoing research. While direct applications are still in the exploratory phase, metal chlorides, in general, are being investigated as cathode materials for next-generation lithium batteries. nih.gov

Praseodymium-based materials, such as praseodymium oxides, are of interest for their potential electrochemical properties. This compound can serve as a convenient and cost-effective precursor for the synthesis of these oxide materials through various chemical routes. The resulting praseodymium-containing powders could then be incorporated into electrode formulations for lithium-ion batteries or other energy storage systems.

Research into praseodymium-based cathode powders for solid oxide fuel cells (SOFCs) has shown that materials like praseodymium-cerium oxide (PCO) and praseodymium strontium manganite (PSM) exhibit high oxygen storage capacity and mixed ionic-electronic conductivity, which are desirable properties for cathode materials. samaterials.com The synthesis of these materials often involves the use of soluble metal salts as precursors, for which this compound is a suitable candidate. However, more research is needed to fully establish the role of this compound in the synthesis of electrode materials for advanced battery technologies.

Investigations into High-Temperature Superconductors and Ferroelectric Materials

While this compound is not directly used as a component in superconductor or ferroelectric device fabrication, it serves as a crucial laboratory-scale precursor for synthesizing praseodymium-containing compounds that are under investigation for these advanced applications. sigmaaldrich.comwikipedia.org The role of praseodymium in these materials is a subject of intense scientific inquiry.

In the realm of high-temperature superconductors , research has focused on praseodymium-based polyhydrides and its use as a dopant in other superconducting systems. mdpi.com Theoretical studies predicted that praseodymium polyhydrides could exhibit superconductivity at high pressures, with subsequent experiments successfully synthesizing phases such as PrH₉. mdpi.comgprareearth.com These superhydrides are noted for their complex hydrogenic sublattices which are considered prototypes for studying metallic hydrogen. gprareearth.com Another area of investigation involves doping iron-based superconductors with praseodymium. Studies on FeSe₀.₅Te₀.₅ bulks have shown that doping with praseodymium can enhance the critical current density without significantly affecting the onset transition temperature, which is a promising development for practical applications. aemree.com

The investigation of praseodymium compounds for ferroelectric materials is less documented in publicly available research. However, as a versatile precursor, this compound can be used to synthesize various praseodymium-based oxides and ceramics. acs.orgnih.gov These materials are candidates for research into novel ferroelectric and multiferroic properties, where the magnetic and electronic characteristics of the praseodymium ion could lead to new functionalities.

Catalytic Activity of this compound and Derived Species

The catalytic utility of this compound and its derivatives is centered on the Lewis acidic nature of the Pr³⁺ ion. wikipedia.orgmdpi.com This property allows it to activate a variety of organic substrates, facilitating chemical transformations with high efficiency and selectivity. It can be used directly as a catalyst or serve as a precursor for more complex catalytic species. sigmaaldrich.comacs.org

This compound is recognized as an effective Lewis acid catalyst for promoting various organic synthesis reactions, enhancing reaction rates and yields. acs.orgmdpi.com Its hydrated form is often convenient for use in solution-phase reactions. The Pr³⁺ ion typically functions by coordinating to electron-rich atoms, such as oxygen or nitrogen, in a substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

A prominent example where praseodymium salts have demonstrated high efficacy is the Biginelli reaction , a one-pot cyclocondensation to produce dihydropyrimidinones, which are valuable in the pharmaceutical industry. Research using praseodymium(III) nitrate (B79036) hexahydrate, a closely related salt, has shown excellent yields under solvent-free conditions. mdpi.com The catalyst activates the carbonyl group of the aldehyde, facilitating the key C-C and C-N bond-forming steps of the reaction sequence.

| Aldehyde Reactant | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 15 | 95 |

| 4-Chlorobenzaldehyde | 8 | 98 |

| 4-Methylbenzaldehyde | 20 | 92 |

| 4-Methoxybenzaldehyde | 25 | 90 |

| 3-Nitrobenzaldehyde | 10 | 96 |

Data sourced from a study on Praseodymium(III) nitrate hexahydrate, illustrating the catalytic potential of Pr(III) ions derived from its salts. mdpi.com

Similarly, other lanthanide chlorides have been successfully employed in reactions like the Knoevenagel condensation, suggesting that Praseodymium(III) chloride would be an effective catalyst for this and other acid-catalyzed C-C bond-forming reactions. Furthermore, research on Pr(OTf)₃, a derivative of praseodymium, has shown its effectiveness in the regioselective synthesis of C₃-N-substituted coumarins from coumarins and azides, highlighting the versatility of praseodymium catalysts.

Praseodymium(III) chloride is cited as a catalyst or reagent in polymerization reactions. acs.org Its role, alongside other lanthanide compounds, is generally associated with the catalysis of olefin polymerization and the ring-opening polymerization (ROP) of cyclic esters like lactones. acs.orgmdpi.com In these processes, the praseodymium center can act as an initiator. For instance, in ROP, the reaction can be initiated by the coordination of the monomer to the metal center, followed by nucleophilic attack from an initiator, leading to the propagation of the polymer chain.

However, while the application is noted, detailed research findings and specific performance data for polymerization catalyzed directly by this compound are not extensively available in peer-reviewed literature. The field is dominated by studies using other metal complexes or more complex organometallic lanthanide species. mdpi.commdpi.com

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by this compound, the primary mechanistic pathway involves its function as a Lewis acid. wikipedia.orgmdpi.com

In reactions like the Biginelli condensation, the proposed mechanism involves the Pr³⁺ ion coordinating with the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen of urea. Subsequent steps involve cyclization and dehydration, with the Lewis acid catalyst being regenerated at the end of the cycle. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are employed to understand the electronic structure and the nature of the chemical bonds in praseodymium(III) chloride hydrate (B1144303). These calculations can elucidate the involvement of praseodymium's f-orbitals in bonding and the influence of the water ligands on the electronic properties of the Pr(III) ion.

A key area of investigation is the interaction between the Pr(III) ion and the surrounding water and chloride ligands. In its hydrated form, such as PrCl₃·6H₂O or the nonahydrate [Pr(H₂O)₉]Cl₃, the water molecules are directly coordinated to the praseodymium ion. wikipedia.orgnih.gov The bonding is primarily ionic, a characteristic of lanthanide compounds, but covalent contributions, particularly from the interaction of water lone pairs with vacant praseodymium orbitals, can be quantified.

Studies on elemental praseodymium show that its f-electrons can undergo delocalization under pressure, which is linked to volume-collapse phase transitions. aps.org While praseodymium(III) chloride hydrate is not typically subjected to such high pressures, understanding the fundamental behavior of Pr f-electrons is crucial. Quantum chemical calculations can model the local electronic environment of the Pr(III) ion within the crystal lattice of the hydrate, providing insights into how the crystal field created by the chloride ions and water molecules affects the f-orbital energies.

These computational approaches are also vital in interpreting experimental spectroscopic data. By calculating theoretical spectra, researchers can assign features in experimental UV-Vis or luminescence spectra to specific electronic transitions, enhancing the understanding of the material's optical properties. researchgate.net

Molecular Dynamics Simulations of this compound Solutions and Crystal Growth

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can model the behavior of the compound in aqueous solutions and provide insights into the mechanisms of crystal growth.

In solution, MD simulations can reveal the structure of the hydration shells around the Pr(III) ions and chloride ions. Key parameters that can be determined include:

Coordination Number: The average number of water molecules directly bonded to the Pr(III) ion.

Radial Distribution Functions: These describe the probability of finding a water molecule or a chloride ion at a certain distance from the Pr(III) ion.

Dynamics of Water Exchange: The rate at which water molecules in the first hydration shell are exchanged with those in the bulk solvent.

Understanding these properties is crucial for processes like solvent extraction and ion exchange for praseodymium recovery and purification. mdpi.com

MD simulations can also be used to model the nucleation and growth of this compound crystals from a supersaturated solution. By simulating the aggregation of ions and water molecules, researchers can observe the formation of the crystal lattice and identify the factors that influence crystal morphology. This is particularly relevant for controlling the crystallization process to obtain high-purity crystals. wikipedia.org

Density Functional Theory (DFT) Studies on Coordination Environments and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the coordination environments and reactivity of praseodymium compounds.

For this compound, DFT calculations can be used to:

Optimize Geometries: Determine the most stable three-dimensional arrangement of atoms in the hydrated complex.

Analyze Coordination: Investigate the bonding between the central Pr(III) ion and its ligands (water and chloride). In a related praseodymium complex, the Pr(III) cation was found to be nine-coordinated by oxygen atoms. researchgate.net DFT can confirm such coordination numbers and predict bond lengths and angles with high accuracy.

Calculate Vibrational Frequencies: These can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.

Study Reactivity: DFT can model the reaction pathways for processes such as hydrolysis or ligand exchange reactions. Praseodymium(III) chloride is known to be a hard Lewis acid and forms complexes with other species like potassium chloride. wikipedia.org DFT can elucidate the electronic factors governing this reactivity.

Studies on other praseodymium(III) complexes, such as those with aminocarboxylate ligands, have successfully used DFT to confirm the bidentate chelation mode of the ligands to the Pr³⁺ ion. researchgate.net Similar approaches can be applied to this compound to understand the intricate details of its coordination sphere.

Thermodynamic Modeling and Phase Diagram Predictions for Praseodymium Chloride Systems

Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) approach, is essential for understanding the phase behavior of praseodymium chloride systems, particularly in molten salt applications. osti.gov These models are used to construct phase diagrams, which are graphical representations of the physical states of a substance under different conditions of temperature, pressure, and composition.

For praseodymium chloride, thermodynamic modeling focuses on:

Binary and Ternary Systems: Many studies investigate the phase diagrams of PrCl₃ mixed with other chlorides, such as LiCl, KCl, and NaCl. osti.govbelnauka.by These systems are relevant to pyrochemical reprocessing of nuclear fuels, where praseodymium is a fission product. osti.gov

Eutectic Compositions: The models can predict the eutectic points, which are the compositions at which a mixture has the lowest melting point. For example, a computer model of the LiCl-PrCl₃-KCl phase diagram has been constructed based on experimental data. belnauka.by

Thermodynamic Properties: These models can calculate thermodynamic properties like enthalpy of mixing, Gibbs energy, and activity coefficients, which are crucial for process design and optimization. osti.gov

The phase diagram for pure praseodymium has been determined at high pressures and temperatures, revealing several phase transitions. aps.org While this concerns the element, the methodologies, including the use of diamond-anvil cells and in-situ X-ray diffraction, are foundational for studying the high-pressure behavior of its compounds. aps.org Thermodynamic databases developed from these models provide essential data for simulating separation processes and designing new materials.

Emerging Research Directions and Future Perspectives

Exploration of Novel Hydration States and Polymorphic Forms

Praseodymium(III) chloride is known to exist in both anhydrous (PrCl₃) and hydrated forms, with the heptahydrate (PrCl₃·7H₂O) being a common variant. wikipedia.org Research is ongoing to identify and characterize other stable or metastable hydration states, such as the hexahydrate (PrCl₃·6H₂O). funcmater.comnih.gov The existence of various hydrated forms suggests the possibility of polymorphism, where the compound can exist in different crystal structures. The study of these different forms is crucial as the hydration level and crystal structure can significantly influence the material's physical and chemical properties, including its solubility, stability, and reactivity.

The investigation into polymorphic forms extends to the anhydrous state as well. Under high pressure, praseodymium exhibits transitions to different crystal structures, including face-centered cubic (fcc), distorted fcc, and orthorhombic structures. researchgate.net Understanding these phase transitions provides insights into the fundamental behavior of praseodymium under extreme conditions.

Development of Sustainable and Eco-Friendly Synthesis Routes

Traditional synthesis methods for praseodymium(III) chloride often involve high temperatures and the use of reagents that can be environmentally hazardous. academie-sciences.fr A significant area of emerging research is the development of more sustainable and eco-friendly synthesis routes. One promising approach involves the use of ammonium (B1175870) chloride (NH₄Cl) as a chlorinating agent for praseodymium oxide (Pr₆O₁₁). academie-sciences.frresearchgate.net This "dry method" is being optimized by studying the influence of parameters like temperature, reaction time, and stoichiometry to maximize the yield and purity of the final product. academie-sciences.frresearchgate.net

Another avenue being explored is the recovery of rare earth elements, including praseodymium, from industrial wastewater and electronic waste. mdpi.com Biosorption and bioaccumulation, which utilize living or non-living microbial biomass, are being investigated as cost-effective and environmentally friendly methods for recovering Pr(III) from aqueous solutions. mdpi.com These biological approaches align with the principles of green engineering and offer a sustainable alternative to conventional extraction techniques. mdpi.com

In-Situ Characterization Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the synthesis of praseodymium(III) chloride and other lanthanide compounds, researchers are increasingly employing in-situ characterization techniques. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, intermediate species, and the influence of various parameters. shimadzu.comrsc.org

Techniques such as FlowNMR spectroscopy offer non-invasive, real-time monitoring of reactions under relevant conditions, overcoming many limitations of traditional analytical methods. rsc.org Another powerful tool is probe electrospray ionization mass spectrometry (PESI-MS), which enables the rapid and direct analysis of reaction mixtures without the need for chromatographic separation. shimadzu.com By monitoring changes in the molecular weight of components, researchers can accurately track the progress of a reaction. shimadzu.com The application of these advanced analytical techniques is crucial for optimizing synthesis protocols and understanding the complex reaction mechanisms involved in the formation of praseodymium(III) chloride hydrate (B1144303).

Integration of Praseodymium(III) Chloride Hydrate in Nanoscale Materials Research

This compound serves as a precursor for the synthesis of various praseodymium-based nanomaterials with unique optical, magnetic, and catalytic properties. sigmaaldrich.comsamaterials.com A significant area of research focuses on integrating this compound into the development of advanced nanoscale materials. For instance, it is used as a dopant to prepare praseodymium-modified metal oxide nanoparticles for the photocatalytic degradation of organic pollutants. sigmaaldrich.com

The integration of lanthanide ions, including praseodymium, into nanoparticles is also being explored for biomedical applications. Long-term, real-time tracking of lanthanide ion-doped upconverting nanoparticles in living cells has been demonstrated, opening up possibilities for advanced diagnostic imaging. nih.gov Furthermore, praseodymium compounds derived from the chloride are being investigated for their potential use in advanced battery technologies and as components for electronic devices. nanorh.com

Predictive Modeling for Rational Design of Praseodymium-Based Materials

The rational design of novel materials with specific, tailored properties is a major goal in materials science. Predictive modeling, including computational methods and machine learning, is becoming an indispensable tool for achieving this goal in the realm of praseodymium-based materials. jst.go.jprsc.org

Computational approaches, such as density functional theory (DFT) and molecular dynamics simulations, are used to predict the structures and properties of lanthanide complexes. sparkle.pro.brresearchgate.net These methods can provide insights into the electronic structure, bonding, and reactivity of praseodymium compounds, guiding the experimental synthesis of new materials. researchgate.net Machine learning models are also being developed to predict the properties of materials based on their structural features. nih.govnmlindia.orgyoutube.com For example, machine learning can be used to predict the optimal conditions for metal recovery from scrap magnets containing praseodymium or to accelerate the analysis of experimental data. nmlindia.orgyoutube.com These predictive tools enable a more efficient and targeted approach to the discovery and design of advanced praseodymium-based materials for various applications. rsc.org

Synergistic Effects in Mixed-Lanthanide Chloride Hydrate Systems

Praseodymium is often found and utilized in combination with other lanthanide elements. wikipedia.orgrareearths.com Research into mixed-lanthanide chloride hydrate systems is revealing synergistic effects that can lead to enhanced properties and novel applications. The similarity in chemical properties among the lanthanides allows for the substitution of one for another in various alloys and compounds, often without a significant loss of function. wikipedia.org

In permanent magnets, the combination of praseodymium with neodymium results in high-power magnets with remarkable strength and durability. wikipedia.org The study of mixed-lanthanide systems also extends to their coordination chemistry. For instance, the complexation behavior of lanthanide nitrates with crown ethers varies across the series, with praseodymium forming different complexes than later lanthanides. wikipedia.orgwikipedia.org Understanding these differences and potential synergies is crucial for developing new materials with tailored magnetic, optical, and chemical properties. The investigation of these mixed systems holds promise for applications in areas such as catalysis, luminescence, and advanced materials. bohrium.comnih.gov

Q & A

Q. What are the standard synthesis protocols for preparing praseodymium(III) chloride hydrate in laboratory settings?

- Methodological Answer: this compound is synthesized by reacting praseodymium metal or praseodymium(III) carbonate with concentrated hydrochloric acid. For the hydrated form, the reaction proceeds as: Key considerations include maintaining stoichiometric ratios, controlled drying in a desiccator to crystallize the heptahydrate, and avoiding rapid heating to prevent hydrolysis .

Q. What safety precautions are critical when handling this compound in research laboratories?

- Methodological Answer: The compound is classified under GHS for severe eye irritation (H318) and acute aquatic toxicity (H400/H410). Researchers must:

Q. How does the hydration state of praseodymium(III) chloride influence its reactivity and application in synthesis?

- Methodological Answer: Hydration states (e.g., hexahydrate vs. heptahydrate) affect solubility, Lewis acidity, and stability. The heptahydrate is hygroscopic and prone to hydrolysis upon rapid heating, limiting its use in anhydrous reactions. For moisture-sensitive applications, controlled dehydration via ammonium chloride or thionyl chloride is required to obtain anhydrous PrCl₃ .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies hydration states by measuring mass loss upon heating.

- X-ray Diffraction (XRD): Confirms crystallinity and phase purity.

- ICP-OES: Determines praseodymium content and detects trace metal impurities.

- FTIR Spectroscopy: Identifies water coordination and hydrolyzed byproducts .

Advanced Research Questions

Q. What methodological considerations are essential for the thermal dehydration of this compound to obtain anhydrous PrCl₃?

- Methodological Answer:

Two primary methods are used:

- Ammonium Chloride Route: Heat the hydrate with 4–6 equivalents of NH₄Cl at 400°C under high vacuum to suppress hydrolysis.

- Thionyl Chloride Treatment: Reflux with excess SOCl₂ for 4 hours, followed by solvent removal under vacuum. Post-dehydration, vacuum sublimation (400–600°C) purifies anhydrous PrCl₃, critical for catalytic or optical applications .

Q. How can researchers address discrepancies in reported hydration states of praseodymium(III) chloride across different studies?